molecular formula C12H17N3O4 B14483797 2,4-Dinitro-N,N-di(propan-2-yl)aniline CAS No. 67263-22-3

2,4-Dinitro-N,N-di(propan-2-yl)aniline

Cat. No.: B14483797
CAS No.: 67263-22-3
M. Wt: 267.28 g/mol
InChI Key: LYZHOUQYQKANDW-UHFFFAOYSA-N
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Description

2,4-Dinitro-N,N-di(propan-2-yl)aniline is a chemical compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. The compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-N,N-di(propan-2-yl)aniline typically involves the nitration of N,N-di(propan-2-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows a similar nitration process but on a larger scale. The process involves the use of industrial reactors with precise temperature control and continuous monitoring to ensure the safety and efficiency of the reaction. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-N,N-di(propan-2-yl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Major Products Formed

    Reduction: 2,4-Diamino-N,N-di(propan-2-yl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2,4-Dinitro-N,N-di(propan-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Used in the production of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.

Mechanism of Action

The mechanism of action of 2,4-Dinitro-N,N-di(propan-2-yl)aniline involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits the polymerization of tubulin, a protein essential for cell division in plants. This inhibition disrupts the formation of microtubules, leading to the death of the plant cells.

Comparison with Similar Compounds

2,4-Dinitro-N,N-di(propan-2-yl)aniline can be compared with other dinitroaniline compounds such as:

    2,4-Dinitroaniline: Similar in structure but lacks the di(propan-2-yl) groups.

    2,4-Dinitro-N-methylaniline: Contains a methyl group instead of the di(propan-2-yl) groups.

    2,4-Dinitrodiphenylamine: Contains a diphenylamine structure instead of the di(propan-2-yl) groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

67263-22-3

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

2,4-dinitro-N,N-di(propan-2-yl)aniline

InChI

InChI=1S/C12H17N3O4/c1-8(2)13(9(3)4)11-6-5-10(14(16)17)7-12(11)15(18)19/h5-9H,1-4H3

InChI Key

LYZHOUQYQKANDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C)C

Origin of Product

United States

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